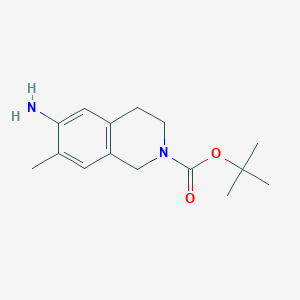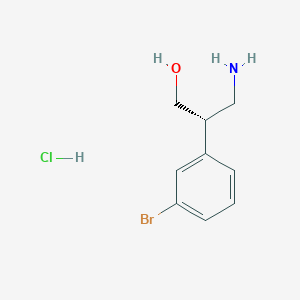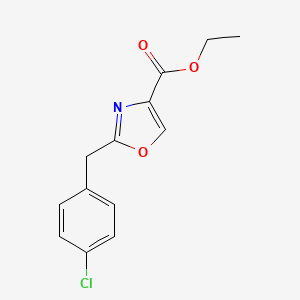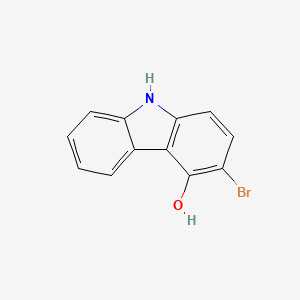
3-bromo-9H-carbazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-9H-carbazol-4-ol is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives have gained significant attention due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9H-carbazol-4-ol typically involves the bromination of carbazole followed by hydroxylation. One common method involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures to introduce the bromine atom at the 3-position of the carbazole ring . The hydroxylation at the 4-position can be achieved through various methods, including the use of strong oxidizing agents or catalytic processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-bromo-9H-carbazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 9H-carbazol-4-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: 9H-carbazol-4-ol.
Substitution: Various substituted carbazole derivatives, depending on the nucleophile used.
科学的研究の応用
3-bromo-9H-carbazol-4-ol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential antibacterial and antitumor activities.
Medicine: Explored for its antioxidant and anti-inflammatory properties, which may have therapeutic potential.
作用機序
The mechanism of action of 3-bromo-9H-carbazol-4-ol involves its interaction with various molecular targets and pathways. For instance, it may act as an aryl hydrocarbon receptor agonist, influencing gene expression and cellular responses . Its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
- 9H-carbazol-1-ol
- 9H-carbazol-3-ol
- 9H-carbazol-9-ol
- 3,6-dibromo-9H-carbazole
Uniqueness
3-bromo-9H-carbazol-4-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other carbazole derivatives. Its combination of bromine and hydroxyl groups makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic properties .
特性
分子式 |
C12H8BrNO |
|---|---|
分子量 |
262.10 g/mol |
IUPAC名 |
3-bromo-9H-carbazol-4-ol |
InChI |
InChI=1S/C12H8BrNO/c13-8-5-6-10-11(12(8)15)7-3-1-2-4-9(7)14-10/h1-6,14-15H |
InChIキー |
RBSIQTKBEDFIHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B11855181.png)

![Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11855205.png)
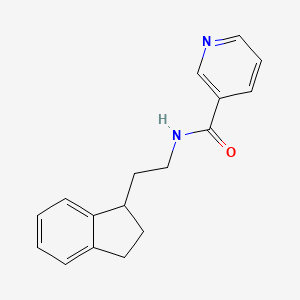
![7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11855228.png)

